molecular formula C12H9Cl2N3O4 B14923697 Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B14923697
M. Wt: 330.12 g/mol
InChI Key: FQSWDSWQPJMNDA-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a methyl ester, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

    Substitution with Dichlorobenzyl Group: The final step involves the substitution of the hydrogen atom on the pyrazole ring with a 3,4-dichlorobenzyl group, which can be achieved through a nucleophilic substitution reaction using a suitable dichlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a lead molecule for the development of new therapeutic agents.

    Agrochemicals: Pyrazole derivatives have been explored for their use as herbicides, fungicides, and insecticides

    Material Science: Pyrazole derivatives can be used as building blocks for the synthesis of advanced materials with unique properties, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(3,4-dichlorobenzyl)-3-amino-1H-pyrazole-4-carboxylate: This compound is similar but has an amino group instead of a nitro group.

    Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: This compound has a similar structure but with the carboxylate group at a different position on the pyrazole ring.

Uniqueness

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the nitro group and the dichlorobenzyl group may enhance its potential as a pharmacologically active compound or as a precursor for further chemical modifications.

Properties

Molecular Formula

C12H9Cl2N3O4

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3

InChI Key

FQSWDSWQPJMNDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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